N-(2-fluorophenyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide
Description
N-(2-fluorophenyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide is a pyrazole-based derivative characterized by a carboxamide group at position 4, a 2-fluorophenyl substituent on the amide nitrogen, and alkyl chains (3-propoxy and 1-propyl) at positions 3 and 1 of the pyrazole core. This structural configuration imparts distinct physicochemical properties, including moderate lipophilicity due to the alkyl chains and electronic effects from the fluorine atom.
Properties
IUPAC Name |
N-(2-fluorophenyl)-3-propoxy-1-propylpyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20FN3O2/c1-3-9-20-11-12(16(19-20)22-10-4-2)15(21)18-14-8-6-5-7-13(14)17/h5-8,11H,3-4,9-10H2,1-2H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKPBETZXMDVJBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C(=N1)OCCC)C(=O)NC2=CC=CC=C2F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-fluorophenyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone or β-ketoester under acidic or basic conditions.
Introduction of the fluorophenyl group: This step involves the reaction of the pyrazole intermediate with a fluorobenzene derivative, often using a coupling reagent such as palladium-catalyzed cross-coupling reactions.
Attachment of the propoxy and propyl groups: These groups can be introduced through alkylation reactions using appropriate alkyl halides in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2-fluorophenyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and halides in the presence of a base or catalyst.
Major Products Formed
Oxidation: Oxidized derivatives with functional groups such as carboxylic acids or ketones.
Reduction: Reduced derivatives with functional groups such as alcohols or amines.
Substitution: Substituted derivatives with various functional groups replacing the fluorine atom.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: As a probe for studying biological processes and as a potential therapeutic agent due to its bioactive properties.
Medicine: Investigated for its potential use in the treatment of diseases such as cancer, inflammation, and neurological disorders.
Industry: Used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(2-fluorophenyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity, and influencing downstream signaling pathways. The exact molecular targets and pathways involved can vary depending on the specific biological context and application.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The table below compares the target compound with two structurally related pyrazole derivatives from the provided evidence:
Key Observations:
Core Structure: The target compound and ’s pyrazole derivative share a simple pyrazole core, whereas Example 53 () features a fused pyrazolo-pyrimidine system.
Substituent Effects: Fluorine vs. Chlorine: The target’s 2-fluorophenyl group offers smaller size and higher electronegativity compared to the 3-chlorophenylsulfanyl group in . Fluorine enhances metabolic stability and bioavailability, while chlorine may increase steric bulk and lipophilicity . Example 53’s isopropyl group introduces steric hindrance, which may affect binding pocket interactions .
Functional Groups :
- Carboxamide (Target) vs. Benzamide (Example 53) : The carboxamide in the target allows for hydrogen bonding with biological targets, whereas Example 53’s benzamide may exhibit stronger π-π interactions due to the aromatic ring .
- Sulfanyl Group () : The sulfur atom in ’s compound could participate in hydrophobic or covalent interactions, contrasting with the target’s oxygen-based propoxy group .
Pharmacological Implications
- Target Compound : The 2-fluorophenyl and carboxamide groups may optimize interactions with kinase or receptor binding sites, while the alkyl chains balance solubility and permeability.
- Example 53 : The pyrazolo-pyrimidine core and benzamide group could enhance affinity for ATP-binding pockets in kinases but may suffer from poor solubility .
- ’s Compound : The trifluoromethyl and sulfanyl groups may improve metabolic resistance and target specificity, though chlorine’s steric effects could limit bioavailability .
Biological Activity
N-(2-fluorophenyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide is a compound within the pyrazole family, known for its diverse biological activities. This article reviews its biological activity, synthesis, and potential therapeutic applications based on current research findings.
1. Anti-inflammatory Properties
Research has demonstrated that pyrazole derivatives exhibit significant anti-inflammatory effects. For example, derivatives similar to this compound have shown promising results in inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. In a study, compounds were synthesized that exhibited up to 85% inhibition of TNF-α at a concentration of 10 µM, compared to standard drugs like dexamethasone which showed 76% inhibition at 1 µM .
2. Antimicrobial Activity
Pyrazole derivatives have also been evaluated for their antimicrobial properties. In vitro studies indicated that certain pyrazole compounds displayed effective inhibition against various bacterial strains, including E. coli and Staphylococcus aureus. The compound's structure allows it to interact with bacterial enzymes, potentially disrupting their function .
3. Antitumor Activity
Emerging evidence suggests that pyrazole derivatives may possess antitumor activity. Compounds derived from similar structures have been tested in various cancer cell lines, showing cytotoxic effects and the ability to induce apoptosis in tumor cells . Specifically, studies have reported that certain pyrazole derivatives can inhibit cancer cell proliferation by modulating signaling pathways involved in cell cycle regulation.
4. Analgesic Effects
The analgesic properties of pyrazole derivatives are notable. In animal models, compounds similar to this compound have been shown to reduce pain responses comparable to traditional analgesics like ibuprofen .
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the Pyrazole Ring : Utilizing hydrazine derivatives and appropriate carbonyl compounds.
- Substitution Reactions : Introducing the propoxy and fluorophenyl groups through nucleophilic substitution methods.
- Carboxamide Formation : The final step involves converting the intermediate into the carboxamide derivative through acylation reactions.
These synthetic routes allow for modifications that enhance biological activity and selectivity towards specific targets.
Case Study 1: Anti-inflammatory Activity
In a controlled study, a series of pyrazole derivatives were synthesized and tested for their anti-inflammatory properties using a carrageenan-induced edema model in rats. The results indicated that specific derivatives exhibited significant reductions in paw swelling compared to controls .
Case Study 2: Antimicrobial Efficacy
Another study assessed the antimicrobial activity of various pyrazole compounds against clinical isolates of bacteria. The results demonstrated that certain derivatives had minimum inhibitory concentrations (MICs) lower than those of standard antibiotics, indicating their potential as effective antimicrobial agents .
Research Findings Summary Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
